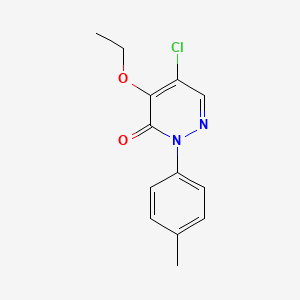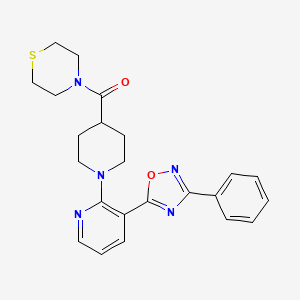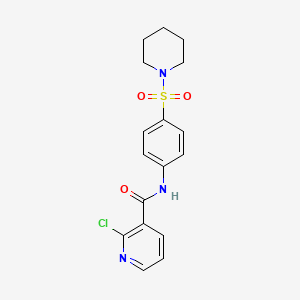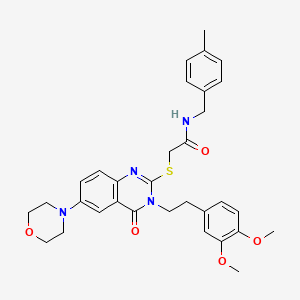![molecular formula C16H11N3O3S B2701809 N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921893-39-2](/img/structure/B2701809.png)
N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a type of hybrid antimicrobial that combines the effect of two or more agents . It has been synthesized as part of a promising antibacterial therapeutic strategy .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resultant intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrobromide to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H and 13C NMR . The structure is also analyzed based on IR, UV, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques such as scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), and UV-Vis spectroscopy .科学的研究の応用
VEGFR-2 Inhibition for Cancer Therapy
A study by Borzilleri et al. (2006) discusses the discovery and evaluation of related compounds as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds demonstrated potent inhibition of VEGFR-2 kinase activity, suggesting potential utility in treating cancers by inhibiting tumor angiogenesis (Borzilleri et al., 2006).
Mycobacterium tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) developed thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB, an enzyme essential for bacterial DNA replication. The synthesized compounds showed promising antituberculosis activity, highlighting their potential as new therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Electrochromic Materials Development
A study by Ming et al. (2015) explored the use of related thiazole derivatives in developing fast-switching green electrochromic polymers with low bandgap, indicating potential applications in smart windows and display technologies (Ming et al., 2015).
Antibacterial Agents
Research by Palkar et al. (2017) focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of antibacterial agents. These compounds showed promising activity against Staphylococcus aureus and Bacillus subtilis, suggesting their potential in addressing bacterial infections (Palkar et al., 2017).
Environmental Applications
A study by Zargoosh et al. (2015) demonstrated the use of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide derivatives for the removal of heavy metals from industrial wastes. The synthesized magnetic nanoadsorbent showed high efficiency in removing Zn2+ and Cd2+ ions, underscoring its potential environmental application (Zargoosh et al., 2015).
Safety and Hazards
作用機序
Target of Action
The primary targets of N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound It’s known that thiazole derivatives can interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have shown potent growth inhibition properties against human cancer cell lines .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazole derivatives are known to affect a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The solubility of thiazole, a component of this compound, is known: it is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of This compound Some thiazole derivatives have demonstrated potent growth inhibition properties against human cancer cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole, a component of this compound, in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
特性
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15(11-1-2-13-14(7-11)22-9-21-13)19-16-18-12(8-23-16)10-3-5-17-6-4-10/h1-8H,9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWNIJFAEWHOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]isoxazol-3-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2701726.png)




![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2701733.png)
![4-[[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2701734.png)



![6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2701741.png)

![N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide](/img/structure/B2701744.png)
![7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2701749.png)